molecular formula C17H15F3O B1327938 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE CAS No. 898778-09-1

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Cat. No.: B1327938
CAS No.: 898778-09-1
M. Wt: 292.29 g/mol
InChI Key: SASYXXXNQLNCBI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex organofluorine compound characterized by precise structural specifications and standardized nomenclature systems. The compound carries the Chemical Abstracts Service registry number 898778-09-1, establishing its unique identity within chemical databases and literature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, reflecting its structural composition through systematic naming conventions.

The molecular formula C17H15F3O encompasses seventeen carbon atoms, fifteen hydrogen atoms, three fluorine atoms, and one oxygen atom, resulting in a calculated molecular weight of 292.29 grams per mole. This molecular composition reflects the integration of two distinct aromatic ring systems connected through a propanone linker, with the 3,4-dimethylphenyl moiety providing methyl substitution patterns and the 3,4,5-trifluorophenyl group contributing significant fluorine content. The compound exists under various synonymous designations including this compound and its extended Chemical Abstracts Service name, facilitating identification across different chemical databases and supplier systems.

Structural analysis reveals the compound's organization around a central propiophenone backbone, with the ketone functionality positioned to facilitate various chemical transformations. The Simplified Molecular Input Line Entry System representation CC1=C(C=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C provides a linear notation for computational chemistry applications, while the International Chemical Identifier string InChI=1S/C17H15F3O/c1-10-3-5-13(7-11(10)2)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3 enables precise structural communication across chemical informatics platforms. The compound's International Chemical Identifier Key SASYXXXNQLNCBI-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical registry purposes.

Historical Development in Organofluorine Chemistry

The development of this compound reflects the broader historical trajectory of organofluorine chemistry, which began in the nineteenth century with fundamental discoveries in fluorine chemistry. Historical records indicate that organofluorine chemistry commenced in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the first synthesis of an organofluorine compound. This initial breakthrough established the foundation for subsequent developments in fluorine-containing organic molecules that would eventually lead to sophisticated compounds like this compound.

The evolution of organofluorine chemistry experienced dramatic acceleration during the twentieth century, particularly during World War Two, when industrial applications drove significant advances in synthetic methodologies. The unique properties of carbon-fluorine bonds, including exceptional strength with bond energies around 480 kilojoules per mole, significantly exceeding carbon-chlorine bonds at approximately 320 kilojoules per mole, established fluorinated compounds as highly valuable targets for synthetic chemistry. The carbon-fluorine bond length of approximately 1.4 Angstroms, combined with fluorine's Van der Waals radius of 1.47 Angstroms approaching that of hydrogen at 1.2 Angstroms, creates minimal steric strain in polyfluorinated compounds while providing exceptional thermal and chemical stability.

Industrial organofluorine chemistry has developed over eighty years through continuous innovation, ultimately providing essential materials for modern society while recently incorporating elemental fluorine itself as a reagent for introducing fluorine atoms into organic molecules in leading-edge industries. The synthesis of compounds containing multiple fluorine atoms, such as the trifluorophenyl moiety in this compound, represents advanced applications of these historical developments. Fluorine's highest electronegativity among all elements at 3.98 creates high dipole moments in carbon-fluorine bonds measured at 1.41 Debye, while its lowest polarizability at 0.56 × 10^-24 cubic centimeters contributes to the distinctive properties observed in fluorinated organic compounds. These fundamental characteristics established during the historical development of organofluorine chemistry directly influence the properties and applications of contemporary fluorinated compounds including this compound.

Position Within Propiophenone Derivatives

This compound occupies a distinctive position within the extensive family of propiophenone derivatives, representing an advanced example of structural modification and fluorine incorporation in aromatic ketone chemistry. Propiophenone itself, systematically named as benzoylethane, serves as the fundamental aromatic ketone characterized as a colorless, sweet-smelling liquid that remains insoluble in water while demonstrating miscibility with organic solvents. The parent compound finds extensive application in pharmaceutical synthesis, serving as an intermediate for medications including phenmetrazine and propoxyphen, as well as numerous other therapeutic agents such as methcathinone, trimebutine, amfepramone, and phendimetrazine.

The synthetic preparation of propiophenone derivatives typically employs Friedel-Crafts reaction methodologies, utilizing propanoyl chloride with benzene substrates, or through commercial ketonization processes involving benzoic acid and propionic acid over calcium acetate and alumina catalysts at temperatures ranging from 450 to 550 degrees Celsius. These established synthetic pathways provide the foundation for accessing more complex derivatives such as this compound, which requires additional fluorination and methylation strategies to achieve the desired substitution patterns. The compound represents a significant advancement beyond simple propiophenone structures through its incorporation of both methyl groups on the aromatic ring and trifluorophenyl substitution on the propyl chain.

Within the broader classification of propiophenone derivatives, this compound demonstrates structural complexity that extends beyond traditional pharmaceutical intermediates. Related compounds in chemical databases include various fluorinated analogs such as 3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone with molecular weight 282.23 grams per mole, and 3',4',5'-trifluoro-3-(3,4,5-trifluorophenyl)propiophenone with molecular weight 318.22 grams per mole. These structural variants illustrate the systematic exploration of fluorine substitution patterns within propiophenone frameworks, with each compound offering distinct physicochemical properties based on the number and position of fluorine atoms.

The compound's classification within organofluorine chemistry databases, including designation as a Per- and Polyfluoroalkyl Substance and fluorinated organic compound in PubChem classification systems, reflects its significance within contemporary chemical research. Comparative analysis with other fluorinated propiophenone derivatives reveals molecular weight progressions that correlate with fluorine content, from the parent propiophenone through various methylated and fluorinated analogs. This systematic structural progression demonstrates the deliberate design principles underlying modern organofluorine compound development, where specific substitution patterns are selected to optimize desired chemical and physical properties while maintaining synthetic accessibility through established organic chemistry methodologies.

Table 1: Structural Comparison of Selected Propiophenone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Registry Number Fluorine Content
Propiophenone C9H10O 134.17 93-55-0 0
3',4',5'-Trifluoropropiophenone C9H7F3O 188.15 220227-74-7 3
3'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone C15H10F4O 282.23 898777-94-1 4
This compound C17H15F3O 292.29 898778-09-1 3
3',4',5'-Trifluoro-3-(3,4,5-trifluorophenyl)propiophenone C15H6F6O 318.22 898778-68-2 6

This comparative analysis demonstrates the systematic progression in molecular complexity and fluorine incorporation within the propiophenone derivative family, positioning this compound as an intermediate complexity compound that balances fluorine content with organic functionality. The compound's unique combination of dimethyl substitution and trifluorophenyl incorporation represents a specific approach to molecular design within this chemical class, offering distinct properties that differentiate it from both simpler fluorinated analogs and more heavily fluorinated derivatives.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-3-5-13(7-11(10)2)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYXXXNQLNCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645015
Record name 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-09-1
Record name 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this reaction, 3,4-dimethylbenzene (mesitylene) is reacted with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H15F3O
  • Molecular Weight : 292.29 g/mol
  • CAS Number : 898777-98-5

The compound features a complex structure that includes both trifluorophenyl and dimethylphenyl groups, contributing to its unique chemical reactivity and stability.

Applications in Organic Synthesis

One of the primary applications of 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is in organic synthesis. The compound can serve as a versatile intermediate in various chemical reactions:

  • Aldol Reactions : It can be employed in directed aldol reactions to form β-hydroxy ketones or aldehydes. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks .
  • Michael Additions : The compound can act as an acceptor in Michael addition reactions due to its α,β-unsaturated carbonyl structure. This property is particularly useful in synthesizing more complex molecules with high stereochemical control .

Medicinal Chemistry Applications

The unique structural features of this compound have led to its investigation in medicinal chemistry:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant antitumor properties. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability .
  • Pharmacological Research : Its potential as a lead compound for the development of new pharmaceuticals has been explored. Research has shown that modifications to the core structure can yield compounds with improved efficacy against various cancer cell lines .

Material Science Applications

In material science, this compound is utilized for its photochemical properties:

  • Photoinitiators : The compound acts as a photoinitiator in polymerization processes. When exposed to UV light, it generates free radicals that initiate the polymerization of monomers into polymers. This property is exploited in coatings and adhesives .
  • Stabilizers in Polymers : It can also function as a stabilizer for polymers due to its ability to absorb UV radiation and prevent degradation. This application is particularly valuable in enhancing the longevity and performance of plastic materials used in various industries .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Synthesis of Antitumor Agents : A research group successfully synthesized a series of analogs based on this compound and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated that certain modifications led to enhanced activity compared to standard chemotherapeutic agents .
  • Photopolymerization Studies : In another study, the compound was incorporated into a photopolymerizable resin system. The resulting materials exhibited excellent mechanical properties and resistance to environmental degradation when tested under accelerated aging conditions .

Mechanism of Action

The mechanism of action of 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Key Compounds for Comparison :

3'-Fluoro-3-(3-Methoxyphenyl)Propiophenone (CAS 898774-72-6) Molecular formula: C₁₆H₁₅FO₂ Substituents: Fluorine at 3', methoxy at 3-position of the phenyl ring .

3-(4-Methoxyphenyl)-3',4',5'-Trifluoropropiophenone (CAS 898776-46-0) Molecular formula: C₁₆H₁₃F₃O₂ Substituents: Methoxy at 4-position, trifluorophenyl at 3',4',5' positions .

Target Compound: 3',4'-Dimethyl-3-(3,4,5-Trifluorophenyl)Propiophenone Inferred molecular formula: C₁₈H₁₆F₃O Substituents: Methyl groups at 3' and 4', trifluorophenyl at 3-position.

Structural Differences :
  • Substituent Effects: Fluorine vs.

Physicochemical Properties

Property 3'-Fluoro-3-(3-Methoxyphenyl)Propiophenone 3-(4-Methoxyphenyl)-3',4',5'-Trifluoropropiophenone Target Compound (Inferred)
Molecular Formula C₁₆H₁₅FO₂ C₁₆H₁₃F₃O₂ C₁₈H₁₆F₃O
Molecular Weight 258.29 g/mol 294.27 g/mol ~308.3 g/mol
Key Substituents 3'-F, 3-OCH₃ 4-OCH₃, 3',4',5'-F 3',4'-CH₃, 3,4,5-F
logP (Predicted) Moderate (~3.2) Higher (~3.8) due to trifluorophenyl Highest (~4.2)
  • logP Trends : The target compound’s methyl groups and trifluorophenyl moiety likely result in the highest logP, favoring lipid solubility over methoxy analogs.

NMR and Stereochemical Considerations

  • demonstrates that substituent positioning (e.g., methoxy vs. hydroxyl groups) and stereochemistry significantly influence NMR chemical shifts and biological activity. For instance:
    • Vicinal coupling constants (e.g., JH-1–H-2 = 9.6 Hz in trihydroxy phenalene derivatives) resolve relative configurations .
    • The target compound’s trifluorophenyl group would cause distinct deshielding in ¹H-/¹³C-NMR compared to methoxy analogs, aiding structural identification .

Biological Activity

3',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, also known by its CAS number 898778-03-5, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3OC_{17}H_{15}F_3O, with a molecular weight of 292.30 g/mol. The presence of trifluoromethyl groups in its structure suggests potential interactions with biological systems that can lead to varied pharmacological effects.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Cell Line Studies : Research has shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through the activation of caspase pathways and modulation of cell cycle proteins .
  • In Vivo Studies : In animal models, these compounds have demonstrated tumor growth inhibition and increased survival rates when administered at specific dosages. For example, a related compound was found to significantly suppress tumor growth in Ehrlich tumor-bearing mice at doses of 10 mg/kg/day .

2. Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have also been documented. They appear to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory mediators like IL-10 . This suggests that this compound may modulate inflammatory responses effectively.

Case Study 1: Anticancer Efficacy

A study conducted on a series of methyl ketones demonstrated that those with trifluoromethyl substituents exhibited enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values in the range of 6 to 8 µM for these compounds, indicating potent activity against cancer cells through mechanisms involving G2/M phase arrest and increased reactive oxygen species (ROS) generation .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of related compounds, it was observed that treatment with these agents led to a significant reduction in nitric oxide production and downregulation of cyclooxygenase-2 (COX-2) expression in macrophage cell lines exposed to lipopolysaccharides (LPS) . This underscores the potential use of such compounds in managing inflammatory conditions.

Comparative Data Table

Biological Activity Related Compounds IC50 Values Mechanism
AnticancerMethyl ketones6 - 8 µMApoptosis induction via ROS
Anti-inflammatoryTrifluoromethyl analogsNot specifiedInhibition of TNF-α and IL-6

Q & A

Q. What synthetic methodologies are commonly employed for 3',4'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the trifluorophenyl group. Microwave-assisted synthesis (as demonstrated for tris(3,4,5-trifluorophenyl)borane in ) can enhance reaction rates and yields by improving energy transfer. Optimization strategies include:
  • Screening palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
  • Using Lewis acids like AlCl₃ for Friedel-Crafts acylation, with temperature control to avoid decomposition.
  • Purification via column chromatography with hexane/ethyl acetate gradients.
    Comparative studies of substituent effects (e.g., methoxy vs. methyl groups in ) can guide regioselectivity adjustments .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. Fluorine chemical shifts (~-60 to -110 ppm) help verify trifluorophenyl integration .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using software like SHELXTL (). Note that fluorine atoms may require high-resolution data due to weak scattering .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., using ESI-TOF).

Q. What safety protocols are essential for handling fluorinated aromatic ketones like this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to avoid skin/eye contact (R36/37/38 in ).
  • Work in a fume hood to prevent inhalation of volatile intermediates.
  • Store waste separately in halogen-compatible containers due to potential HF release during decomposition .

Advanced Research Questions

Q. How do electron-withdrawing trifluorophenyl groups influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The -CF₃ group enhances electrophilicity at the ketone moiety, facilitating nucleophilic additions (e.g., Grignard reactions). Computational modeling (DFT) can map electron density distribution. Compare reaction rates with non-fluorinated analogs (e.g., ’s 4'-methyl-propiophenone derivatives) to quantify electronic effects. Fluorine’s inductive effect may also stabilize transition states in cross-couplings .

Q. How can conflicting crystallographic data from different synthesis batches be systematically resolved?

  • Methodological Answer :
  • Perform Pawley refinement to assess phase purity.
  • Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···F contacts) that cause packing variations.
  • Cross-validate with solid-state NMR to detect amorphous impurities (common in fluorinated systems) .

Q. What role does microwave irradiation play in improving the synthesis of fluorinated propiophenones?

  • Methodological Answer : Microwave irradiation (e.g., 100–150°C, 300 W) reduces reaction times by 50–70% compared to conventional heating (). Key parameters:
  • Dielectric constant : Solvents like DMF enhance microwave absorption.
  • Pressure control : Prevents decomposition of thermally sensitive intermediates.
    Monitor progress via in-line FTIR to optimize irradiation duration .

Q. What computational approaches are suitable for predicting the compound’s behavior in photochemical reactions?

  • Methodological Answer :
  • TD-DFT : Simulate UV-Vis spectra to identify π→π* transitions influenced by fluorine substituents.
  • Molecular dynamics (MD) : Model solvent effects on excited-state lifetimes (e.g., acetonitrile vs. toluene).
  • Compare with experimental data from time-resolved fluorescence spectroscopy .

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